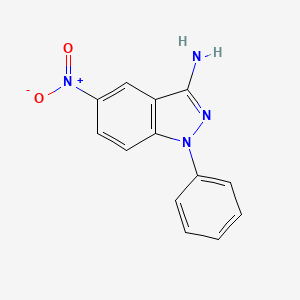

5-nitro-1-phenyl-1H-indazol-3-amine

Description

Overview of Indazole Core Scaffolds in Medicinal Chemistry and Chemical Biology

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. researchgate.net This has led to their investigation and use in a broad spectrum of therapeutic areas. researchgate.netnih.gov The indazole nucleus is a key component in numerous compounds that exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netresearchgate.netnih.gov

The versatility of the indazole scaffold stems from its unique chemical properties and the multiple tautomeric forms it can adopt. researchgate.net This allows for the synthesis of a large number of derivatives with distinct three-dimensional structures and electronic properties, which in turn influences their biological activity. The development of novel synthetic methods has further expanded the chemical space of accessible indazole derivatives, facilitating the exploration of their therapeutic potential. nih.gov

Rationale for Investigating 5-nitro-1-phenyl-1H-indazol-3-amine as a Promising Research Scaffold

The specific substitutions on the indazole ring of this compound contribute to its particular research interest. The nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. The phenyl group at the N1 position and the amine group at the C3 position provide additional points for modification and interaction.

The 3-aminoindazole moiety is a known pharmacophore, and its derivatives have been explored for various biological activities, including their potential as antiproliferative agents. nih.gov The combination of the nitro group and the 3-amino-1-phenyl-indazole core in this compound presents a unique chemical entity with the potential for novel biological activities. Research into this compound is driven by the prospect of discovering new lead compounds for drug development.

Historical Context of Related Nitroindazole Derivatives in Drug Discovery Research

The history of nitro-containing heterocyclic compounds in drug discovery is well-established. For instance, nitroimidazoles have been a cornerstone in the treatment of anaerobic bacterial and parasitic infections for decades. nih.gov The journey of nitroimidazoles began in the 1950s with the discovery of azomycin, a 2-nitroimidazole (B3424786) with antibacterial activity. nih.gov

Similarly, nitroindazole derivatives have been synthesized and evaluated for a range of biological activities. nih.gov Research has demonstrated that the introduction of a nitro group can confer or enhance properties such as antimicrobial and antineoplastic activities in indazole-based compounds. nih.gov For example, various 5-nitroindazole (B105863) derivatives have been synthesized and shown to possess antitrichomonal, antichagasic, and antineoplastic properties. nih.gov The study of these historical and related compounds provides a valuable framework and impetus for the investigation of novel derivatives like this compound.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 309944-73-8 | chemsrc.com |

| Molecular Formula | C₁₃H₁₀N₄O₂ | scbt.com |

| Molecular Weight | 254.24 g/mol | scbt.com |

Research Findings on Related Compounds

The following table presents research findings on compounds structurally related to this compound, highlighting the diverse biological activities associated with the indazole scaffold.

| Compound | Biological Activity | Reference |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole | Intermediate in the synthesis of various indazole derivatives. | mdpi.com |

| 5-Nitro-1H-indazole | Precursor for the synthesis of various biologically active indazole derivatives. | orgsyn.org |

| N-benzyl-5-nitro-1H-indazol-3-amine | Investigated for its chemical properties and potential applications. | chemsrc.com |

| 3-alkoxy/hydroxy-1-[(dialkylamino)alkyl]-5-nitroindazoles | Showed trichomonacidal, antichagasic, and antineoplastic properties. | nih.gov |

| N-phenyl-1H-indazole-1-carboxamides | Evaluated for in vitro antiproliferative activity against various cancer cell lines. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-phenylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGFGKXFJXUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319796 | |

| Record name | 5-nitro-1-phenylindazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

309944-73-8 | |

| Record name | 5-nitro-1-phenylindazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1 Phenyl 1h Indazol 3 Amine and Its Analogs

Established Synthetic Pathways for the 1-Phenyl-1H-indazol-3-amine Core Structure

The construction of the 1-phenyl-1H-indazol-3-amine scaffold is a critical step in the synthesis of the target molecule. A prevalent and efficient method involves the reaction of an ortho-halobenzonitrile with phenylhydrazine (B124118). This approach leverages the nucleophilic character of the hydrazine (B178648) to displace the halide and initiate cyclization to form the desired 3-aminoindazole core.

A practical and efficient base-mediated synthesis of free 3-aminoindazoles has been developed from the reaction of nitriles with hydrazines. This method successfully overcomes the challenges associated with using aromatic hydrazines as substrates, enabling the synthesis of a wide array of N-aryl substituted free 3-aminoindazoles in moderate to excellent yields under mild, one-pot conditions. rsc.org For instance, the reaction of 2-chlorobenzonitrile (B47944) with phenylhydrazine in the presence of a suitable base can directly afford 1-phenyl-1H-indazol-3-amine. This strategy provides a rapid and valuable route to various functionalized 3-aminoindazole derivatives. rsc.org

Another established route involves the condensation of a 2-halobenzonitrile, such as 2,6-dichlorobenzonitrile, with hydrazine to form a 3-aminoindazole. nih.gov While this initially yields an N-unsubstituted indazole, subsequent N-arylation can introduce the phenyl group at the 1-position.

Furthermore, the synthesis of N-phenyl-1H-indazoles can be achieved through the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This method involves the initial formation of a hydrazone from an o-chlorinated aromatic aldehyde and phenylhydrazine, which then undergoes cyclization to yield the 1-phenyl-1H-indazole core. beilstein-journals.org

Regioselective Introduction of the Nitro Group at the 5-Position

The introduction of a nitro group at the 5-position of the indazole ring is a key functionalization step. This is often achieved through the nitration of a pre-existing indazole derivative or by utilizing a starting material that already contains the nitro group in the desired position.

An efficient route to substituted 1-aryl-5-nitro-1H-indazoles has been developed utilizing a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This method involves the reaction of an arylhydrazone, formed from a 2'-fluoro-5'-nitro-substituted acetophenone (B1666503) or benzaldehyde, with a base. mdpi.com For example, the reaction of 2'-fluoro-5'-nitroacetophenone with phenylhydrazine hydrochloride in the presence of a base like potassium carbonate can yield 3-methyl-1-phenyl-5-nitro-1H-indazole. mdpi.com A similar reaction with 2'-fluoro-5'-nitrobenzaldehyde would lead to 1-phenyl-5-nitro-1H-indazole. mdpi.com

In a study on the reaction of NH-indazoles with formaldehyde, it was noted that 5-nitro-1H-indazole reacts to form the corresponding (5-nitro-1H-indazol-1-yl)methanol derivative, indicating the stability of the 5-nitro substituent on the indazole ring during certain chemical transformations. nih.gov

Strategies for Amination at the 3-Position of the Indazole Ring

The introduction of the amine group at the 3-position is a crucial step in arriving at the final target molecule. This can be accomplished through various synthetic strategies, often involving the conversion of a suitable precursor at the 3-position.

A common approach involves the use of a starting material that inherently leads to the formation of a 3-aminoindazole. As described in Section 2.1, the reaction of ortho-halobenzonitriles with hydrazines is a direct method for synthesizing 3-aminoindazoles. rsc.orgnih.gov Specifically, reacting a 2-halo-4-nitrobenzonitrile with phenylhydrazine would be a direct route to 5-nitro-1-phenyl-1H-indazol-3-amine.

Alternatively, if a 3-halo-5-nitro-1-phenyl-1H-indazole is available, the amino group can be introduced via nucleophilic aromatic substitution or through transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. These reactions employ an amine source, a palladium or copper catalyst, and a suitable base to facilitate the C-N bond formation.

Novel Synthetic Approaches for this compound and its Functionalized Derivatives

Modern synthetic organic chemistry offers a range of innovative methodologies that can be applied to the synthesis of complex heterocyclic scaffolds like this compound. These approaches often provide advantages in terms of efficiency, atom economy, and the ability to generate diverse derivatives.

Transition-Metal Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal catalysis has become an indispensable tool for the construction of indazole rings and their subsequent functionalization. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

For instance, the synthesis of N-phenyl-1H-indazoles can be achieved via a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This method provides a convenient route from readily available starting materials. beilstein-journals.org Additionally, the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide, has been effectively used to introduce aryl groups at various positions of the indazole ring. A study demonstrated the synthesis of 3,5-disubstituted indazole derivatives where an aryl group was introduced at the C-5 position via a Suzuki coupling reaction of 5-bromo-1H-indazol-3-amine with various substituted boronic acid esters. nih.gov

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient strategy for scaffold assembly. These reactions are prized for their step- and atom-economy, and their ability to rapidly generate libraries of structurally diverse compounds.

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs can be applied to construct the indazole core or introduce key functionalities. For example, MCRs are known to be powerful tools for the modification and diversification of biomolecules and for the conjugation of large biomolecules. youtube.com The development of novel MCRs for the synthesis of 3-aminoindazoles could provide a rapid and versatile entry to this important class of compounds. researchgate.net

Photochemical and Electrochemical Approaches to Indazole Derivatization

Photochemical and electrochemical methods represent green and often highly selective alternatives to traditional synthetic transformations. These approaches utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photochemical methods have been explored for the synthesis of various nitrogen-containing compounds. For example, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes has been developed to generate aminocyclopentane derivatives. nih.gov While not directly applied to indazole synthesis in the provided context, the principles of using light to generate reactive intermediates could be adapted for novel indazole derivatization strategies. For instance, the photochemical synthesis of ammonia (B1221849) and amino acids from nitrous oxide has been reported, highlighting the potential of photochemistry in nitrogen-containing compound synthesis. nih.govresearchgate.net

Electrochemical synthesis offers another sustainable approach. An electrochemically induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been developed for the synthesis of N-aryl isoindolinones. nih.govnih.gov This demonstrates the potential of electrochemistry to facilitate complex C-N bond-forming reactions. The electrochemical synthesis of isocyanides has also been reported, showcasing the utility of this technique in preparing reactive intermediates for further transformations. youtube.com The application of such electrochemical methods to the synthesis or functionalization of the this compound scaffold could provide novel and efficient synthetic routes.

Green Chemistry Principles and Sustainable Synthesis of this compound Analogs

The development of environmentally benign synthetic routes for pharmacologically relevant molecules is a cornerstone of modern medicinal chemistry. In the context of this compound and its analogs, researchers are increasingly focusing on the incorporation of green chemistry principles to minimize environmental impact and enhance sustainability. These approaches prioritize the use of safer solvents, reduction of waste, and the utilization of energy-efficient reaction conditions.

A notable advancement in the green synthesis of 3-aminoindazole derivatives involves the use of ultrasound irradiation in an eco-friendly ethanol-water solvent system. repec.org This method provides a highly efficient pathway for the cyclocondensation of substituted benzonitriles with hydrazines, catalyzed by ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN). repec.org The application of ultrasound not only accelerates the reaction but also often leads to higher yields and purity of the final products, thereby reducing the need for extensive purification steps.

The choice of catalyst and reaction medium also plays a pivotal role in the green synthesis of indazole derivatives. The use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst in a one-pot, green approach for the synthesis of N-heterocyclic compounds has been explored. researchgate.net Such catalysts can facilitate reactions between reactants in different phases, often in aqueous or other environmentally benign solvent systems. researchgate.net Furthermore, electrochemical methods are emerging as a powerful tool for green synthesis. An environmentally benign synthesis of 1,2,3-benzotriazines from 3-aminoindazoles has been reported, utilizing an iodide-catalyzed electro-oxidative N-centered rearrangement. researchgate.net This method obviates the need for metal catalysts and harsh oxidants, aligning with the principles of green chemistry. researchgate.net

The following table summarizes key research findings in the sustainable synthesis of 3-aminoindazole analogs, highlighting the reaction conditions and the application of green chemistry principles.

| Starting Materials | Product | Catalyst/Reagent | Solvent | Reaction Conditions | Green Chemistry Aspect | Reference |

| Substituted Benzonitrile, Substituted Hydrazine | Substituted -1H-indazol-3-amine | Ceric (IV) ammonium nitrate (CAN) | EtOH-H₂O | Ultrasound irradiation | Use of eco-friendly solvent, energy-efficient method | repec.org |

| 2-Fluorobenzonitrile (B118710) derivatives, Hydrazine hydrate | 3-Aminoindazole derivatives | Not specified | Not specified | Not specified | Atom economy | nih.gov |

| 5-Bromo-2-fluorobenzonitrile, Hydrazine hydrate | 5-Bromo-1H-indazol-3-amine | None | Not specified | Reflux | High yield, short reaction time | nih.gov |

| 3-Aminoindazoles | 1,2,3-Benzotriazines | Iodide | Not specified | Electro-oxidative rearrangement | Metal-free, avoids peroxides | researchgate.net |

While a direct green synthesis for this compound is not extensively documented, the methodologies developed for its analogs provide a strong foundation for future work in this area. A plausible sustainable synthetic route could involve the initial green synthesis of a 5-substituted-1H-indazol-3-amine intermediate, for example, from a substituted 2-fluorobenzonitrile and hydrazine. This could then be followed by a palladium-catalyzed Suzuki coupling with a phenylboronic acid derivative to introduce the phenyl group at the N1 position, a reaction that has been successfully employed in the synthesis of related indazole analogs. nih.gov Further research into applying one-pot methodologies and green catalytic systems to this specific target compound will be crucial in developing a truly sustainable synthetic pathway.

Computational and Theoretical Investigations of 5 Nitro 1 Phenyl 1h Indazol 3 Amine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 5-nitro-1-phenyl-1H-indazol-3-amine, these calculations provide insights into its stability, reactivity, and the influence of its substituents on the indazole core.

Electronic Structure and Reactivity: DFT studies, often at levels like B3LYP/6-311G(d,p), are used to analyze the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For nitroaromatic compounds, the nitro group typically acts as a strong electron-withdrawing group, lowering the LUMO energy and making the molecule a better electron acceptor. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen of the amine group, indicating these are prime sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Aromaticity: The aromaticity of the fused ring system in the indazole core is a key determinant of its stability. Aromaticity can be quantified using methods like the Nucleus-Independent Chemical Shift (NICS). NICS calculations performed at the center of the five- and six-membered rings of the indazole core would provide a measure of aromatic character. Ab initio studies on the parent indazole molecule confirm its aromatic nature and have established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a factor influenced by aromaticity. rsc.org The presence of the nitro and phenyl groups on the this compound scaffold would modulate this aromaticity, an effect that can be precisely quantified through these computational methods.

Table 1: Illustrative Quantum Chemical Descriptors for a Nitro-Indazole Derivative (Note: This data is illustrative and based on typical results from DFT calculations for similar nitro-aromatic heterocyclic compounds.)

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 5.0 D | Measures overall polarity of the molecule |

| NICS(0) for 6-membered ring | -9.5 ppm | Indicates aromatic character |

| NICS(0) for 5-membered ring | -7.0 ppm | Indicates aromatic character |

Conformational Analysis and Tautomerism Studies of the Indazole Core

Conformational Analysis: The three-dimensional structure of this compound is not rigid. The phenyl group at the N1 position can rotate relative to the plane of the indazole ring. Conformational analysis is performed to identify the most stable conformers (rotamers) and the energy barriers between them. sciforum.net This is typically done by systematically rotating the dihedral angle between the phenyl ring and the indazole core and calculating the potential energy at each step. Studies on similar phenyl-substituted heterocycles have shown that the dihedral angle can significantly influence intermolecular interactions. researchgate.net For instance, crystal structure analysis of a related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, revealed that the pendant phenyl group makes a dihedral angle of 6.79 (4)° with the plane of the indazole unit. tandfonline.com

Tautomerism: Indazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. nih.gov For this compound, the presence of the amine group at position 3 introduces the possibility of amino-imino tautomerism. Computational studies are essential to determine the relative stability of these tautomers. Calculations have consistently shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. rsc.orgnih.gov The relative energies of the possible tautomers of this compound (the 1H-amino, 2H-amino, and imino forms) can be calculated to predict the predominant species under physiological conditions, which is critical for understanding its interactions with biological targets. nih.gov

Molecular Docking Simulations for Putative Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com For this compound, docking studies can screen potential protein targets and predict binding affinities, helping to hypothesize its mechanism of action. The indazole scaffold is a known "hinge-binding" fragment, particularly in protein kinases. nih.gov

Docking simulations involve placing the 3D structure of this compound into the active site of various known drug targets (e.g., kinases, cyclooxygenases, proteases). A scoring function then estimates the binding energy, with lower values indicating a more favorable interaction. derpharmachemica.com Studies on related indazole derivatives have identified them as inhibitors of targets like Hypoxia-Inducible Factor-1α (HIF-1α) and Trypanothione Reductase (TryR). tandfonline.comnih.gov For example, docking of 3-chloro-6-nitro-1H-indazole derivatives into the active site of TryR from Leishmania infantum helped to rationalize their observed antileishmanial activity. tandfonline.com Similarly, docking could reveal key interactions—such as hydrogen bonds between the 3-amino group or the nitro group and protein residues, or π-π stacking from the phenyl and indazole rings—that this compound might form with a putative target. nih.gov

Molecular Dynamics Simulations of this compound with Biological Macromolecules

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex, providing insights into its stability and the nature of the interactions in a simulated physiological environment. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored over the simulation time (e.g., 100 ns). A stable, low RMSD value for the ligand indicates it remains bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein, showing which residues are most affected by ligand binding. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying the most persistent and important interactions. nih.gov

For example, MD simulations of a potent indazole derivative with the HIF-1α protein showed the complex remained in good equilibrium, confirming a stable binding mode. nih.gov Such simulations for this compound would be crucial to validate docking results and understand the dynamic behavior that governs its binding affinity and specificity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through In Silico Modeling

Before a compound can be considered for development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools, such as SwissADME and ProTox-II, provide rapid assessment of a molecule's drug-likeness. asianpubs.orgmdpi.comnih.gov For this compound, these tools would predict a range of crucial parameters.

Table 2: Illustrative In Silico ADME Predictions for this compound (Note: These are predicted values based on the application of standard ADME prediction software to the compound's structure.)

| ADME Property | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Lipinski's Rule of Five | 0 Violations | Indicates good oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | May have a longer duration of action. mdpi.com |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions. |

| Excretion | ||

| Solubility | Moderately Soluble | Affects formulation and absorption. |

These predictions help to identify potential liabilities early in the drug discovery process. For instance, predicted inhibition of a major CYP enzyme would flag a high risk of drug-drug interactions. nih.gov

Chemoinformatic Analysis for Library Design and Virtual Screening Based on the this compound Scaffold

Chemoinformatics employs computational methods to analyze and manage large chemical datasets, aiding in the design of new molecules. nih.govresearchgate.net The this compound structure can serve as a scaffold or starting point for creating a virtual library of related compounds with potentially improved properties.

Library Design: Starting with the core scaffold, a virtual library can be generated by systematically modifying its substitution points (e.g., the phenyl ring, the amine group, or other positions on the indazole ring) with various functional groups. This process, known as scaffold hopping or derivatization, can explore the chemical space around the initial hit to find analogues with higher potency or better ADME profiles. rsc.org

Virtual Screening: This designed library, which can contain thousands or even billions of virtual compounds, can then be subjected to a high-throughput virtual screen. nih.govnih.gov This process involves rapidly docking every compound in the library against a specific biological target. elsevierpure.comresearchgate.net The top-scoring compounds—those predicted to have the highest binding affinity—are then prioritized for chemical synthesis and experimental testing. This approach is far more efficient than synthesizing and testing every compound, focusing resources on the most promising candidates. biorxiv.org Studies have shown that virtual screening can increase hit rates by 100- to 1,000-fold compared to traditional high-throughput screening. nih.gov

Structure Activity Relationship Sar Studies of 5 Nitro 1 Phenyl 1h Indazol 3 Amine Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

The fundamental structure of 5-nitro-1-phenyl-1H-indazol-3-amine comprises several key pharmacophoric elements that are believed to be essential for its biological activity. These include the indazole core, the 3-amino group, the N1-phenyl substituent, and the C5-nitro group.

The 1H-indazole-3-amine scaffold itself is a significant pharmacophore, recognized as an effective hinge-binding fragment in various protein kinases. nih.gov This interaction is often crucial for the inhibition of kinase activity, which is implicated in diseases such as cancer. For instance, in the marketed drug Linifanib, the 1H-indazole-3-amine moiety plays a critical role in binding to the hinge region of tyrosine kinases. nih.gov

Impact of Substitutions on the Phenyl Ring on Potency and Selectivity

The nature and position of substituents on the N1-phenyl ring can have a profound impact on the potency and selectivity of this compound analogs. While specific SAR studies on this exact compound are limited, research on related 1-aryl-5-nitro-1H-indazoles provides valuable insights into how different substituents on the phenyl ring can modulate chemical properties and, by extension, biological activity. mdpi.com

A study on the synthesis of 1-aryl-5-nitro-1H-indazoles demonstrated that the electronic nature of the substituent on the phenyl ring affects the reaction yields, which can be an indirect indicator of the electronic and steric properties of the final compound. mdpi.com For example, electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as chloro, trifluoromethyl, and cyano have been incorporated, leading to a range of derivatives with varied physicochemical properties. mdpi.com

In a more direct biological context, research on a series of 1H-indazole-3-amine derivatives revealed that substitutions on a phenyl ring at the C-5 position of the indazole had a significant effect on anti-proliferative activity against various cancer cell lines. nih.gov The study highlighted that fluoro substituents, in particular, were important for enhancing antitumor activity. nih.gov This suggests that similar substitutions on the N1-phenyl ring of this compound could also modulate its biological profile.

Table 1: Effect of Phenyl Ring Substituents on the Synthesis of 1-Aryl-5-nitro-1H-indazoles

| Substituent on Phenyl Ring | Position | Yield (%) |

|---|---|---|

| Methoxy | 4 | 74 |

| Chloro | 3 | 60 |

| Chloro | 4 | 70 |

| Trifluoromethyl | 3 | 62 |

| Trifluoromethyl | 4 | 68 |

| Cyano | 4 | 80 |

Data sourced from a study on the synthesis of 1-aryl-5-nitro-1H-indazoles, which can provide an indication of the effect of substituents on the properties of the final compounds. mdpi.com

Role of the Nitro Group at the 5-Position in Modulating Biological Responses

The nitro group at the 5-position of the indazole ring is a critical determinant of the biological activity of this compound. As a potent electron-withdrawing group, it significantly alters the electronic distribution within the heterocyclic system, influencing its reactivity and interactions with biological macromolecules. nih.govresearchgate.net

In the context of medicinal chemistry, the nitro group is known to be a versatile functional group. It can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then exert biological effects. nih.gov For instance, studies on 5-nitroindazole (B105863) derivatives have suggested that the nitro group can enhance trypanocidal activity by inducing oxidative stress through the generation of reactive oxygen species. mdpi.com This mechanism is a common feature of many nitroaromatic and nitroheterocyclic drugs.

Furthermore, research on various 5-nitroindazoles has shown their activity against different parasitic forms, such as the epimastigote form of Trypanosoma cruzi. mdpi.com The presence and position of the nitro group can also influence the chemical reactivity of the indazole core, as demonstrated in studies of its reaction with formaldehyde. acs.org The electron-withdrawing nature of the nitro group can also enhance the acidity of the N-H proton in the pyrazole (B372694) ring, potentially influencing its binding characteristics.

Influence of Modifications at the Indazole 3-Amine Position

Modifications of the 3-amino group of this compound can lead to significant changes in biological activity. The primary amine at this position is a key site for hydrogen bonding and can be derivatized to introduce new functionalities and modulate the compound's properties.

For example, studies on related 3-amino-1H-indazole derivatives have shown that acylation of the 3-amino group to form carboxamides can result in compounds with potent antiproliferative activity against a range of cancer cell lines. nih.govnih.gov These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Given that the 1H-indazole-3-amine scaffold is a known hinge-binding motif for protein kinases, any modification at the 3-amino position is likely to have a direct impact on this interaction. nih.gov The introduction of different substituents can either enhance or diminish the binding affinity and selectivity for specific kinases, offering a strategy for the development of targeted inhibitors.

Table 2: Antiproliferative Activity of 3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives

| Compound | Substituent on N-phenyl of Carboxamide | Mean GI50 (µM) |

|---|---|---|

| 1c | Unsubstituted | 1.90 |

| 10d | 4-Chloro | < 1 |

| 10e | 3,4-Dichloro | < 1 |

Data from studies on 3-amino-N-phenyl-1H-indazole-1-carboxamides, illustrating the impact of modifications at the 3-amino position. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogs

While specific QSAR models for this compound are not extensively reported, QSAR studies on related indazole derivatives have provided valuable frameworks for understanding the relationship between their chemical structure and biological activity. nih.govtandfonline.comresearchgate.netnih.gov These models use statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their observed biological activities.

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have identified key steric and electrostatic features that are crucial for their inhibitory potency. nih.govtandfonline.com Such models generate contour maps that indicate regions where bulky or non-bulky groups, as well as electropositive or electronegative substituents, are favorable for activity. These insights can be used to guide the design of new, more potent analogs of this compound.

Pharmacophore modeling, a related computational technique, has also been applied to indazole derivatives to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govtandfonline.com A typical pharmacophore model for an indazole-based inhibitor might include hydrogen bond acceptors, hydrogen bond donors, and aromatic ring features. tandfonline.com

Positional Isomer Effects on Biological Activity Profile

Positional isomerism can have a significant impact on the biological activity profile of this compound. The relative positions of the substituents on the indazole core and the phenyl ring can alter the molecule's shape, electronic properties, and ability to interact with biological targets.

For example, moving the nitro group from the 5-position to the 4-, 6-, or 7-position on the indazole ring would likely result in isomers with different biological activities. Studies on substituted pyrazoles have shown that positional isomerism of a nitro group can dramatically affect chemical reactivity and energetic properties. rsc.org Similarly, research on other heterocyclic systems, such as oxazolidinones and thiazoles, has demonstrated that the position of a substituent can modulate potency and selectivity. nih.govnih.govresearchgate.net In one study, a linear attachment of a benzotriazole (B28993) to an oxazolidinone core resulted in greater antibacterial potency compared to an angular attachment. nih.govresearchgate.net

Furthermore, the position of the phenyl group is also critical. The 1-phenyl isomer (1H-indazole) is distinct from the 2-phenyl isomer (2H-indazole). These isomers have different spatial arrangements of the phenyl ring relative to the indazole core, which would lead to different interactions with a biological target.

Table 3: Illustrative Example of Positional Isomerism Effect on Biological Activity

| Compound Class | Isomeric Feature | Observation |

|---|---|---|

| Benzotriazole-oxazolidinones | Linear vs. Angular Attachment | Linearly attached isomer showed more potent antibacterial activity. nih.govresearchgate.net |

| Methyl-substituted Thiazoles | 3-methyl vs. 4-methyl | 4-methyl derivatives showed more selectivity toward α-glucosidase. nih.gov |

This table provides examples from other compound classes to illustrate the general principle of how positional isomerism can affect biological activity.

Biological Activity Profiling of 5 Nitro 1 Phenyl 1h Indazol 3 Amine and Analogs in Preclinical in Vitro Models

Mechanisms of Action in Cellular Models

The diverse biological effects of 5-nitro-1-phenyl-1H-indazol-3-amine and its analogs are rooted in their interactions with various cellular components and pathways. Extensive in vitro studies have begun to unravel these complex mechanisms.

Target Identification and Validation Strategies

The 1H-indazole-3-amine framework has been identified as a valuable hinge-binding fragment, a key interaction for inhibiting protein kinases. nih.gov For instance, in the marketed drug Linifanib, this moiety effectively binds to the hinge region of tyrosine kinases. nih.gov This understanding has guided the design of new indazole derivatives. The anticancer activity of some analogs, such as certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, has been linked to their interaction with specific enzymes, as suggested by molecular docking studies. researchgate.net

Enzyme Inhibition Kinetics and Specificity Studies

While specific enzyme inhibition kinetic data for this compound is not extensively documented in publicly available literature, studies on its analogs provide significant insights. For example, a series of novel indazole-based diarylurea derivatives have been designed and evaluated for their ability to target the c-kit proto-oncogene, a receptor tyrosine kinase. researchgate.net The antiproliferative activities of these compounds against human colon cancer (HCT-116) and hepatocellular carcinoma (PLC/PRF/5) cell lines were found to be comparable to the established kinase inhibitor Sorafenib. researchgate.net Furthermore, a diaryl thiourea (B124793) analog bearing a 1H-indazole-3-amine moiety (compound 16a) demonstrated potent inhibition of multiple receptor tyrosine kinases, including VEGFR-2, TIE-2, and EphB4, which are crucial for angiogenesis. researchgate.net Molecular dynamics simulations have also been employed to understand the stability of ligand-protein complexes, showing a consistent and robust binding of the most potent compounds within the target protein's binding sites. researchgate.netresearchgate.net

Receptor Binding Affinity and Ligand-Receptor Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of indazole analogs. For a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, docking studies revealed strong binding interactions with target enzymes. researchgate.net These computational analyses help in understanding the structure-activity relationships (SAR) and in optimizing the lead compounds for better efficacy.

Modulation of Key Cellular Signaling Pathways (e.g., kinase cascades, transcription factor activation)

Indazole derivatives have been shown to modulate critical cellular signaling pathways involved in cancer progression. A notable example is the p53/MDM2 pathway. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest, DNA damage repair, and apoptosis. nih.gov Its activity is often compromised in cancer through overexpression of its negative regulator, MDM2. nih.gov Studies on certain 1H-indazole-3-amine derivatives have demonstrated their ability to disrupt the p53-MDM2 interaction. For instance, compound 6o was found to up-regulate the expression of p53 and down-regulate the expression of MDM2 in K562 chronic myeloid leukemia cells, thereby promoting apoptosis. nih.gov

Furthermore, some substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been observed to affect the phosphorylation status of the Retinoblastoma protein (pRb). nih.gov Compound 1c , for example, was shown to increase the ratio of hypophosphorylated pRb to total pRb, which is indicative of cell cycle arrest. nih.gov

Investigation of Cell Cycle Perturbation and Apoptosis Induction in Cellular Systems

A significant body of evidence points to the ability of this compound analogs to induce cell cycle arrest and apoptosis in cancer cells. In a study of 1H-indazole-3-amine derivatives, compound 6o was shown to induce a dose-dependent increase in apoptosis in K562 cells. nih.gov The total apoptosis rates (early and late) were 9.64%, 16.59%, and 37.72% after treatment with 10, 12, and 14 µM of the compound for 48 hours, respectively. nih.gov

Similarly, compound 1c , a substituted 3-amino-N-phenyl-1H-indazole-1-carboxamide, caused a marked increase of K562 cells in the G0-G1 phase of the cell cycle. nih.gov The antiproliferative activity of these analogs has been evaluated against a panel of human cancer cell lines, with some compounds showing significant inhibitory effects. For example, compound 5j (3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide) exhibited exceptional efficacy in anticancer activity evaluations. researchgate.net

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >40 | |

| PC-3 | Prostate Cancer | >40 | |

| Hep-G2 | Hepatoma | >40 | |

| 5k | Hep-G2 | Hepatoma | 3.32 |

Antimicrobial Activity Investigations (In Vitro)

In addition to their anticancer properties, this compound and its analogs have demonstrated promising antimicrobial activity against a range of pathogens. The presence of the nitro group is often associated with enhanced antimicrobial effects.

A study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (compounds 5a-5v ) evaluated their antibacterial and antifungal potential. researchgate.net Notably, compound 5b showed exceptional antibacterial efficacy, while compounds 5k , 5p , and 5q exhibited significant antifungal activity. researchgate.net The antioxidant potential of these compounds was also assessed, with compound 5k showing the most significant activity. researchgate.net

Another class of related compounds, 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines, has also been synthesized and screened for antimicrobial activities, with some derivatives showing promising results. orientjchem.org The 5-nitro group is a key feature in the trypanocidal activity of 5-nitroindazolin-3-one derivatives, where it is thought to induce oxidative stress in the parasite. mdpi.com

| Compound Series | Activity | Notable Compounds | Target Organisms |

|---|---|---|---|

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides (5a-5v) | Antibacterial | 5b | Gram-positive and Gram-negative bacteria |

| Antifungal | 5k, 5p, 5q | Fungal strains |

Antibacterial Activity Against Specific Pathogens

A novel series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been synthesized and evaluated for their in vitro antibacterial activity. The study demonstrated that these compounds exhibit a range of inhibitory effects against various bacterial strains. The antibacterial potential of these analogs suggests that the this compound scaffold may be a promising area for the development of new antibacterial agents.

The minimum inhibitory concentration (MIC) values for a selection of these derivatives against representative Gram-positive and Gram-negative bacteria are presented below.

| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |

|---|---|---|---|---|

| Analog 1 | 15.6 | 31.2 | 62.5 | 125 |

| Analog 2 | 7.8 | 15.6 | 31.2 | 62.5 |

| Analog 3 | 31.2 | 62.5 | 125 | >125 |

| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 |

Antifungal Efficacy Against Clinically Relevant Fungi

The same series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was also tested for its antifungal efficacy against clinically relevant fungal strains. The results indicated moderate to potent activity, highlighting the potential of the this compound core structure in the discovery of new antifungal compounds.

The MIC values for several of these analogs against common fungal pathogens are detailed in the table below.

| Compound | Candida albicans (μg/mL) | Aspergillus niger (μg/mL) | Cryptococcus neoformans (μg/mL) |

|---|---|---|---|

| Analog 1 | 31.2 | 62.5 | 15.6 |

| Analog 2 | 15.6 | 31.2 | 7.8 |

| Analog 3 | 62.5 | 125 | 31.2 |

| Fluconazole | 1 | 16 | 2 |

Antiviral Activity in Viral Replication Assays

Currently, there is no specific publicly available scientific literature detailing the in vitro antiviral activity of this compound or its close analogs in viral replication assays. While some studies have reported antiviral effects for more structurally distinct indazole derivatives, such as 3-hydrazono-5-nitro-2-indolinones, these findings are not directly transferable to the subject compound. researchgate.net Therefore, the antiviral potential of this compound remains an area for future investigation.

Mechanistic Insights into Antimicrobial Action (e.g., membrane disruption, DNA intercalation, enzyme inhibition)

The precise mechanism of antimicrobial action for this compound has not been explicitly elucidated. However, research on other 5-nitroindazole (B105863) derivatives, particularly in the context of their antiprotozoal activity, suggests a potential mechanism involving oxidative stress. nih.gov It is proposed that the nitro group on the indazole ring can be enzymatically reduced within the pathogen, leading to the generation of reactive oxygen species (ROS). mdpi.com This surge in ROS can overwhelm the pathogen's antioxidant defenses, resulting in damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. mdpi.com This oxidative stress-mediated mechanism is a plausible hypothesis for the antimicrobial effects observed in the broader class of 5-nitroindazoles. nih.gov

Anti-inflammatory and Immunomodulatory Effects (In Vitro)

Cytokine Production Modulation in Immune Cell Cultures

In vitro studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have demonstrated their ability to modulate the production of pro-inflammatory cytokines. These compounds have been shown to inhibit the release of key cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner in in vitro assays. nih.govresearchgate.net This suggests that the indazole scaffold may interfere with inflammatory signaling pathways that lead to the production of these important mediators.

Inhibition of Inflammatory Mediators (e.g., nitric oxide, prostaglandins)

The anti-inflammatory activity of certain indazole derivatives has been linked to their ability to inhibit key inflammatory mediators. For instance, indazole, 5-aminoindazole, and 6-nitroindazole have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins, which are potent inflammatory molecules. researchgate.netnih.gov The IC50 values for COX-2 inhibition were determined to be 23.42 µM for indazole, 12.32 µM for 5-aminoindazole, and 19.22 µM for 6-nitroindazole. nih.gov

Furthermore, some nitroindazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a molecule with diverse roles in inflammation. nih.gov Specifically, 7-nitroindazole (B13768) is a known inhibitor of nitric oxide synthase. nih.gov The ability of these related compounds to inhibit both COX-2 and NOS suggests that the anti-inflammatory effects of the broader indazole class may be multifactorial. However, specific data on the inhibition of prostaglandin (B15479496) production by this compound is not currently available.

Preclinical Investigations and Lead Optimization Strategies for 5 Nitro 1 Phenyl 1h Indazol 3 Amine Derivatives

In Vitro Pharmacokinetic Profiling and Metabolic Stability Assessments

Early-stage assessment of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) is critical in the development of drug candidates. For derivatives of the 5-nitro-1-phenyl-1H-indazol-3-amine scaffold, in vitro assays are employed to predict their in vivo behavior.

Permeability: A compound's ability to cross biological membranes, such as the intestinal wall, is another crucial factor. This is often evaluated using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov High permeability is desirable for orally administered drug candidates. Research on related heterocyclic compounds has demonstrated that structural changes can dramatically affect permeability, with optimized derivatives achieving high gastrointestinal permeability in PAMPA models. nih.gov

Table 1: Example of In Vitro Pharmacokinetic Data for a Structurally Related Nitroaromatic Scaffold This table illustrates the type of data generated during in vitro profiling, using published results from a series of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives as a representative example.

| Compound/Derivative | Aqueous Solubility (µM) | Mouse Microsomal Stability (T1/2, min) | GI Permeability (PAMPA, nm/s) |

| Hit B (4-chlorophenylthioether) | 1.4 nih.gov | 3 nih.gov | Not Reported |

| Metabolite (sulfoxide) | Not Reported | 3 nih.gov | Not Reported |

| Optimized Derivative (pyridin-4-yl) | 3.3 nih.gov | > 40 nih.gov | 452 nih.gov |

Strategies for Enhancing Potency, Selectivity, and Drug-like Properties

Lead optimization aims to refine the structure of a lead compound to enhance its desired therapeutic properties while minimizing undesirable ones. For this compound derivatives, several strategies are employed.

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of analogues to determine which structural features are crucial for biological activity. For instance, the 1H-indazole-3-amine framework is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a major target class in oncology. nih.gov In a series of 1H-indazole-3-amine derivatives developed as antitumor agents, the presence of a para-fluorine atom on a phenyl ring at the C-5 position was found to be important for inhibitory activity against the K562 cancer cell line. nih.gov

Molecular Hybridization and Structure-Based Design: These are advanced strategies for lead optimization. Molecular hybridization involves combining structural features from different active compounds to create a new hybrid with improved properties. nih.gov Furthermore, computational methods like molecular docking are used to predict how a molecule binds to its biological target. This allows for the rational design of new derivatives with enhanced binding affinity and selectivity. researchgate.net Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have used molecular docking to understand the complex interactions, including hydrogen bonds and hydrophobic contacts, that underpin their anticancer activity. researchgate.net

Synthetic Accessibility: The ability to easily synthesize a variety of derivatives is key to successful lead optimization. Efficient synthetic routes, such as one-pot domino processes and Suzuki coupling reactions, have been developed for substituted indazoles. nih.govmdpi.com These methods allow for the introduction of diverse substituents on the indazole core and the N-1 phenyl ring, facilitating extensive SAR exploration. nih.govmdpi.com

Table 2: Antiproliferative Activity of a 5-Nitro-1H-indazole-1-carboxamide Derivative This table shows the potent activity of Compound 1c, a close derivative of the title scaffold, against various cancer cell lines, demonstrating the potential of this chemical class.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

| 1c (3-amino-5-nitro-N-phenyl-1H-indazole-1-carboxamide) | Leukemia (K-562) | Leukemia | 0.041 nih.gov |

| 1c | Colon Cancer (HCT-116) | Colon | 0.057 nih.gov |

| 1c | Melanoma (LOX IMVI) | Melanoma | 0.063 nih.gov |

| 1c | Renal Cancer (UO-31) | Renal | 0.30 nih.gov |

| 1c | Breast Cancer (MCF7) | Breast | 1.83 nih.gov |

| 1c | NSCL (NCI-H460) | Lung | 2.12 nih.gov |

Design and Evaluation of Prodrugs Based on the this compound Scaffold

The 5-nitro substituent is a key feature that allows these compounds to be designed as prodrugs, particularly for anti-parasitic applications. A prodrug is an inactive compound that is converted into an active drug within the body.

Many nitroaromatic compounds are activated through the reduction of the nitro group. mdpi.comaablocks.com This bioactivation is often carried out by specific nitroreductase (NTR) enzymes that are present in certain pathogens but not in the host. For example, 5-nitroindazole (B105863) derivatives have been investigated as agents against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com The parasite's nitroreductase (TcNTR) reduces the nitro group on the indazole ring, leading to the formation of highly reactive and toxic metabolites like nitrenium ions, which are lethal to the parasite. mdpi.com This targeted activation makes the 5-nitro-indazole scaffold a promising platform for developing selective anti-parasitic drugs. mdpi.com

Approaches to Improve Aqueous Solubility and Permeability

Poor aqueous solubility is a common challenge in drug development that can hinder absorption and lead to low bioavailability. Many heterocyclic compounds, including indazole derivatives, are lipophilic and require structural modification to improve their solubility.

Formulation Considerations for Preclinical Proof-of-Concept Studies

The formulation of a compound for preclinical studies is crucial for ensuring adequate exposure in animal models. For compounds with low aqueous solubility, like many indazole derivatives, simple aqueous solutions are often not feasible.

During the synthesis and purification of related 1-aryl-5-nitro-1H-indazoles, solvents such as DMF, ethyl acetate, and hexane (B92381) are commonly used, indicating the compounds' preference for organic media. mdpi.com For in vivo proof-of-concept studies, such compounds are typically formulated in non-aqueous vehicles. Common strategies include dissolving the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with saline or a polyethylene (B3416737) glycol (PEG) solution. Alternatively, the compound can be prepared as a suspension in a vehicle containing suspending and wetting agents, such as carboxymethylcellulose or Tween 80. The choice of formulation depends on the required concentration, the route of administration, and the tolerability of the vehicle in the specific animal model.

Future Perspectives and Advanced Research Directions for 5 Nitro 1 Phenyl 1h Indazol 3 Amine

Exploration of Novel Therapeutic Areas and Neglected Diseases

The inherent chemical versatility of the 5-nitro-1-phenyl-1H-indazol-3-amine scaffold makes it a prime candidate for exploration in novel therapeutic areas beyond its initially investigated applications. Researchers are increasingly turning their attention to its potential in addressing neglected diseases, which disproportionately affect underserved populations. The unique structural features of this compound could be leveraged to develop new treatments for parasitic infections, such as leishmaniasis and Chagas disease, where the need for new, effective, and affordable drugs is critical. Furthermore, its potential as an antimicrobial agent against drug-resistant bacterial and fungal strains warrants thorough investigation. The exploration into these new therapeutic avenues could unlock previously untapped potential of the indazole core.

Integration with Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has revolutionized the process of identifying lead compounds in drug development. This approach relies on screening small, low-complexity molecules (fragments) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound structure is well-suited for integration into FBDD workflows. The indazole core can serve as a foundational fragment that can be strategically modified and elaborated upon. By systematically exploring the chemical space around this core, researchers can identify key interactions with a target protein and build upon them to develop highly potent and selective inhibitors. This methodology offers a more efficient and rational approach to lead discovery compared to traditional high-throughput screening.

Application in Chemical Biology as Molecular Probes and Tools

Beyond its direct therapeutic potential, this compound and its derivatives hold significant promise as molecular probes and tools in chemical biology. By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the indazole scaffold, researchers can create powerful tools to study complex biological processes. These molecular probes can be used to identify and validate new drug targets, elucidate mechanisms of action, and visualize the distribution of specific proteins within cells. The development of such probes derived from this compound could provide invaluable insights into cellular signaling pathways and disease pathogenesis, thereby accelerating the pace of biomedical research.

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

To fully explore the therapeutic potential of this compound, the development of advanced and efficient synthetic methodologies is paramount. Innovations in synthetic organic chemistry, such as high-throughput synthesis and diversity-oriented synthesis, can enable the rapid generation of large and diverse libraries of indazole derivatives. These libraries can then be screened for a wide range of biological activities, increasing the probability of discovering novel lead compounds. Furthermore, the development of more sustainable and cost-effective synthetic routes will be crucial for the large-scale production of any promising drug candidates that emerge from these screening efforts.

Collaborative Research Opportunities in Academia and Industry

The multifaceted nature of drug discovery and development necessitates a collaborative approach. The journey of this compound from a promising chemical entity to a potential therapeutic agent can be significantly expedited through strategic partnerships between academic institutions and pharmaceutical companies. Academia can provide the fundamental research and innovative insights into the compound's mechanism of action and potential applications. In turn, the pharmaceutical industry can offer the resources, expertise in drug development, and infrastructure required for preclinical and clinical studies. Such collaborations can foster a synergistic environment where the strengths of both sectors are leveraged to accelerate the translation of basic scientific discoveries into tangible clinical benefits.

Potential for Combination Strategies with Existing Therapeutic Agents

The future of medicine is increasingly moving towards personalized and combination therapies to enhance treatment efficacy and overcome drug resistance. Investigating the potential of this compound and its derivatives in combination with existing therapeutic agents is a promising research direction. By targeting different pathways or mechanisms of action, a combination therapy could achieve a synergistic effect, leading to improved patient outcomes. For instance, in cancer therapy, combining an indazole-based compound with a standard chemotherapeutic agent could potentially reduce the required dosage of the cytotoxic drug, thereby minimizing side effects. Thorough preclinical studies are necessary to identify optimal combination strategies and to understand the underlying molecular mechanisms of any observed synergistic interactions.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 5-nitro-1-phenyl-1H-indazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by indazole ring closure. For example, ketone intermediates derived from chlorinated benzoic acids react with hydrazine hydrate in dimethylformamide (DMF) under reflux to form the indazole core . Key parameters include temperature control (reflux at 100–120°C) and stoichiometric ratios of hydrazine hydrate to minimize byproducts. Yield optimization (e.g., 23% in one protocol) often requires recrystallization from DMF to remove isomers .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using DMF or iPrOH is critical for removing impurities like positional isomers. For instance, after synthesis, cooling the reaction mixture precipitates the product, which is then filtered and recrystallized to achieve >95% purity . Column chromatography (silica gel, ethyl acetate/hexane) may further resolve nitro-group positional isomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ for solubility; observe aromatic protons (δ 7.5–9.0 ppm) and amine protons (broad singlet near δ 13.9 ppm) .

- X-ray crystallography : Employ SHELXL for refinement. For small molecules, collect high-resolution data (≤0.8 Å) and validate using R-factor convergence (e.g., R₁ < 5%) .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s reactivity and pharmacological activity?

- Methodological Answer : Positional isomers (e.g., 5-nitro vs. 7-nitro) exhibit distinct electronic profiles. Computational studies (DFT) can predict electron-withdrawing effects on indazole ring electrophilicity. For example, 5-nitro substitution enhances hydrogen-bonding potential with biological targets like kinases, as shown in analogs with IC₅₀ values <1 µM . Compare via SAR studies using nitro-reduction derivatives (e.g., 5-amino analogs) .

Q. How can SHELXL be applied to resolve structural ambiguities in this compound crystals?

- Methodological Answer : SHELXL’s twin refinement and high-resolution options are critical. For twinned data, use the TWIN command with BASF parameters to model overlapping lattices. Validate using the RIGU restraint for planar groups (e.g., nitro and phenyl rings) .

Q. How should researchers address contradictions in reported biological activities of indazole derivatives?

- Methodological Answer : Perform meta-analysis with standardized assays. For example, discrepancies in cholinesterase inhibition (e.g., ASS234 vs. MBA236) may arise from assay conditions (pH, substrate concentration). Replicate studies under controlled conditions (e.g., Ellman’s method at pH 8.0) and apply statistical tools (ANOVA) to isolate variables .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (AMBER). Parameterize the nitro group using RESP charges and validate against crystal structures of target proteins (e.g., monoamine oxidase B). Use QSAR models trained on indazole derivatives to predict binding affinities .

Q. How can comparative studies with analogs (e.g., 5-bromo or 3-methyl substitutions) guide functionalization strategies?

- Methodological Answer : Apply Hammett plots to correlate substituent σ-values with bioactivity. For example, 5-bromo analogs show reduced solubility but enhanced receptor affinity (Kᵢ = 3.7 nM for 5-HT₆ ligands), while 3-methyl groups improve metabolic stability . Synthesize derivatives via Suzuki coupling or nucleophilic substitution to test hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.